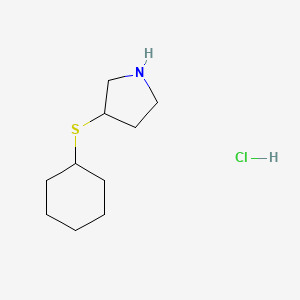
3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H20ClNS and its molecular weight is 221.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a cyclohexylsulfanyl group. This structure enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as a ligand for various receptors or enzymes, modulating their activity. The cyclohexylsulfanyl group is believed to facilitate its penetration through lipid membranes, enhancing bioavailability and efficacy in biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and apoptosis induction, particularly in sensitive cell types such as CYP1A1-positive breast cancer cells .
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial properties of various pyrrolidine derivatives, including this compound. Results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) effective against several bacterial strains, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The study revealed that treatment with this compound led to significant reductions in cell viability, supporting its potential use in cancer therapy.
Research Findings
Recent research highlights the compound's promising biological activities:
- Antimicrobial Activity : In vitro tests showed significant inhibition of bacterial growth at concentrations as low as 0.5 μM.
- Cytotoxic Effects : The compound induced apoptosis in treated cancer cells, with IC50 values ranging from 10-20 μM depending on the cell line tested.
- Mechanistic Insights : Studies suggest that the compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death .
Propiedades
IUPAC Name |
3-cyclohexylsulfanylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBCFVFOBYUCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















